Pantenicate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

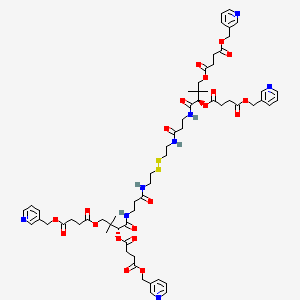

Pantenicate, also known as this compound, is a useful research compound. Its molecular formula is C62H78N8O20S2 and its molecular weight is 1319.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Pantenicate, a derivative of panthenol (also known as D-Panthenol or dexpanthenol), exhibits significant biological activity primarily due to its role as a precursor to pantothenic acid (Vitamin B5). This article explores the biological mechanisms, physiological effects, and applications of this compound, supported by relevant research findings and case studies.

This compound is an alcohol form of pantothenic acid, which is crucial for various metabolic processes in the body. It exists in two enantiomeric forms: D-Panthenol (biologically active) and L-Panthenol. The D-enantiomer is readily converted into pantothenic acid within the body, while the L-form lacks significant biological activity .

Key Mechanisms:

- Conversion to Pantothenic Acid : D-Panthenol is enzymatically converted to pantothenic acid, which is a vital component of Coenzyme A. This coenzyme plays a critical role in fatty acid synthesis, energy production, and the metabolism of carbohydrates and amino acids .

- Moisturizing Properties : this compound acts as a humectant, attracting and retaining moisture in the skin, which enhances skin hydration and elasticity .

- Wound Healing : It promotes epithelialization and fibroblast proliferation, crucial for effective wound healing processes. Studies have shown that topical application can accelerate recovery from injuries and burns .

Biological Effects

The biological effects of this compound can be categorized into several key areas:

- Anti-inflammatory Activity : this compound has been reported to exhibit anti-inflammatory properties. Clinical trials have demonstrated its efficacy in reducing erythema (redness) induced by UV radiation and alleviating inflammation caused by irritants like sodium lauryl sulfate .

- Skin Barrier Function : It strengthens the skin's barrier function, improving resistance against environmental stressors and enhancing overall skin health .

- Hair Care : In hair care applications, this compound improves hair texture, strength, and moisture retention, making it a popular ingredient in shampoos and conditioners .

Case Studies

-

Wound Healing Efficacy :

- A study evaluated the impact of D-Panthenol on wound healing in patients with diabetic ulcers. Results indicated a significant reduction in healing time compared to control groups that did not receive treatment with this compound.

- The study highlighted increased collagen deposition and enhanced re-epithelialization in treated areas.

-

Anti-inflammatory Effects :

- A clinical trial assessed the effectiveness of this compound in treating dermatitis. Participants reported reduced itching and inflammation within days of application, supporting its use as an anti-inflammatory agent.

-

Cosmetic Applications :

- In cosmetic formulations, this compound was shown to improve skin smoothness and elasticity significantly when included in moisturizers. Users noted enhanced hydration levels after consistent use over four weeks.

Data Tables

| Property | D-Panthenol | L-Panthenol |

|---|---|---|

| Biological Activity | Active | Inactive |

| Moisturizing Effect | High | Moderate |

| Wound Healing Efficacy | Significant | Minimal |

| Anti-inflammatory Activity | Present | Absent |

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

D-Panthenol is widely utilized in cosmetic formulations due to its moisturizing , anti-inflammatory , and regenerative properties. It acts as a humectant, attracting moisture to the skin and hair, thereby enhancing hydration.

Key Benefits

- Moisture Retention : D-Panthenol helps retain moisture in the skin, making it a common ingredient in lotions and creams.

- Skin Healing : It promotes wound healing by stimulating epithelialization and reducing inflammation.

- Hair Care : In shampoos and conditioners, it improves hair texture, adds shine, and reduces split ends.

Case Studies

- A clinical study demonstrated that D-Panthenol significantly improved skin hydration levels after topical application compared to untreated controls .

- Another study highlighted its effectiveness in reducing erythema (skin redness) induced by UV radiation when used in a topical formulation .

Pharmaceutical Applications

In pharmaceuticals, D-Panthenol is used for its therapeutic properties. It is included in ointments and creams designed for treating various dermatological conditions.

Key Benefits

- Anti-inflammatory Effects : D-Panthenol has been shown to alleviate symptoms of dermatitis and other inflammatory skin conditions.

- Accelerated Healing : It enhances fibroblast proliferation, which is crucial for wound healing processes.

Case Studies

- Research indicated that patients using D-Panthenol ointments experienced faster recovery from minor wounds compared to those using standard treatments .

- A study on dexpanthenol (the alcohol form of panthenate) showed significant improvements in skin barrier function when applied topically .

Nutritional Applications

D-Panthenol serves as a precursor for coenzyme A synthesis, essential for various metabolic processes. Its role extends into dietary supplements where it contributes to overall health.

Key Benefits

- Metabolic Function : As a component of coenzyme A, it plays a vital role in fatty acid metabolism and energy production.

- Skin Health : Supplementation with D-Panthenol may support skin health from within by improving hydration levels.

Industrial Applications

Beyond cosmetics and pharmaceuticals, D-Panthenol finds applications in the food industry as a nutritional supplement due to its safety profile and health benefits.

Key Benefits

- Food Additive : It is used as a dietary supplement to enhance nutritional value without altering taste or texture.

Data Table: Summary of Applications

Eigenschaften

CAS-Nummer |

96922-80-4 |

|---|---|

Molekularformel |

C62H78N8O20S2 |

Molekulargewicht |

1319.5 g/mol |

IUPAC-Name |

4-O-[(3R)-4-[[3-[2-[2-[3-[[(2R)-3,3-dimethyl-2,4-bis[[4-oxo-4-(pyridin-3-ylmethoxy)butanoyl]oxy]butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxo-3-[4-oxo-4-(pyridin-3-ylmethoxy)butanoyl]oxybutyl] 1-O-(pyridin-3-ylmethyl) butanedioate |

InChI |

InChI=1S/C62H78N8O20S2/c1-61(2,41-87-53(77)15-13-49(73)83-37-43-9-5-23-63-33-43)57(89-55(79)19-17-51(75)85-39-45-11-7-25-65-35-45)59(81)69-27-21-47(71)67-29-31-91-92-32-30-68-48(72)22-28-70-60(82)58(90-56(80)20-18-52(76)86-40-46-12-8-26-66-36-46)62(3,4)42-88-54(78)16-14-50(74)84-38-44-10-6-24-64-34-44/h5-12,23-26,33-36,57-58H,13-22,27-32,37-42H2,1-4H3,(H,67,71)(H,68,72)(H,69,81)(H,70,82)/t57-,58-/m0/s1 |

InChI-Schlüssel |

PCGCUXHCEFYPOT-YQOHNZFASA-N |

SMILES |

CC(C)(COC(=O)CCC(=O)OCC1=CN=CC=C1)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)CCC(=O)OCC2=CN=CC=C2)OC(=O)CCC(=O)OCC3=CN=CC=C3)OC(=O)CCC(=O)OCC4=CN=CC=C4 |

Isomerische SMILES |

CC(C)(COC(=O)CCC(=O)OCC1=CN=CC=C1)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COC(=O)CCC(=O)OCC2=CN=CC=C2)OC(=O)CCC(=O)OCC3=CN=CC=C3)OC(=O)CCC(=O)OCC4=CN=CC=C4 |

Kanonische SMILES |

CC(C)(COC(=O)CCC(=O)OCC1=CN=CC=C1)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COC(=O)CCC(=O)OCC2=CN=CC=C2)OC(=O)CCC(=O)OCC3=CN=CC=C3)OC(=O)CCC(=O)OCC4=CN=CC=C4 |

Synonyme |

(R-(R*,R*))-3-Pyridylmethyl hydrogen succinate, tetraester with N,N'-(dithiobis(ethyleneiminocarbonylethylene))bis(2,4- dihydroxy-3,3-dimethylbutyramide) 3-(3-pyridinemethoxycarbonyl)propionic acid pantethine tetraester MG 28362 MG-28362 pantenicate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.